Benzene, 1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)-
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Overview
Description
1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)benzene is an organic compound with the molecular formula C11H15NO5 and a molecular weight of 241.246 g/mol . This compound is known for its unique structure, which includes two methoxy groups and a nitroethyl group attached to a benzene ring. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)benzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,2-dimethoxy-4-(2-nitrovinyl)benzene . The reaction typically requires the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure the selective nitration of the benzene ring.
Industrial Production Methods
Industrial production of 1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)benzene often involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of strong acids or bases, depending on the desired functional group.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)benzene is utilized in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect enzyme activity, signal transduction pathways, and gene expression .
Comparison with Similar Compounds
Similar Compounds
1,2-dimethoxy-4-nitrobenzene: Similar structure but lacks the nitroethyl group.
1,2-dimethoxy-4-(2-nitrovinyl)benzene: Similar structure but with a nitrovinyl group instead of a nitroethyl group.
Uniqueness
1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)benzene is unique due to the presence of both methoxy and nitroethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
57542-90-2 |
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Molecular Formula |
C11H15NO5 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)benzene |
InChI |
InChI=1S/C11H15NO5/c1-15-9-5-4-8(6-10(9)16-2)11(17-3)7-12(13)14/h4-6,11H,7H2,1-3H3 |
InChI Key |
SDEXXXYTUGUWOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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